N-(2-(1H-Indol-6-yl)ethyl)acetamide

Description

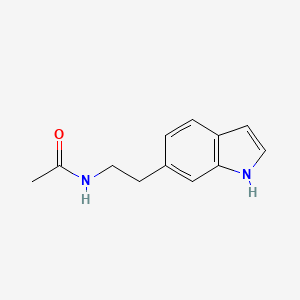

Structure

3D Structure

Properties

IUPAC Name |

N-[2-(1H-indol-6-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-9(15)13-6-4-10-2-3-11-5-7-14-12(11)8-10/h2-3,5,7-8,14H,4,6H2,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABOASDPRUHLQTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CC2=C(C=C1)C=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40482967 | |

| Record name | Acetamide, N-[2-(1H-indol-6-yl)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40482967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58491-48-8 | |

| Record name | Acetamide, N-[2-(1H-indol-6-yl)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40482967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N 2 1h Indol 6 Yl Ethyl Acetamide and Analogous Indole Acetamides

Strategic Retrosynthetic Disconnections for the N-(2-(1H-Indol-6-yl)ethyl)acetamide Framework

Retrosynthetic analysis of N-(2-(1H-Indol-6-yl)ethyl)acetamide reveals several key disconnections that form the basis for its synthesis. The primary bonds for disconnection are the amide bond and the carbon-carbon or carbon-nitrogen bonds required to construct the indole (B1671886) ring and attach the ethylamine (B1201723) side chain.

A primary disconnection of the amide bond leads to 6-(2-aminoethyl)-1H-indole and an acetylating agent. This simplifies the target molecule into a more accessible indole ethylamine intermediate. Further disconnection of the ethylamine side chain from the indole ring at the C6 position can be envisioned through two main pathways:

Disconnection A (C-C bond formation): This involves disconnecting the ethyl group from the indole ring, leading to a 6-substituted indole precursor (e.g., 6-haloindole or 6-formylindole) and a two-carbon unit. This approach often utilizes cross-coupling reactions or functional group transformations.

Disconnection B (Indole ring formation): This strategy involves disconnecting the bonds of the indole ring itself. This leads to precursors like a substituted phenylhydrazine (B124118) and a suitable ketone or aldehyde, which can then be cyclized to form the indole nucleus with the desired substitution pattern already in place.

These disconnections guide the design of synthetic routes, allowing for the strategic assembly of the target molecule from simpler, commercially available starting materials. The choice of disconnection often depends on the desired substitution pattern on the indole ring and the availability of starting materials.

Evolution of Synthetic Routes for Indole-Ethylamine-Acetamide Systems

The synthesis of indole-ethylamine-acetamide systems has evolved significantly, with numerous methods developed to construct the core indole scaffold and append the necessary side chain.

Indole Ring Construction Techniques and Regioselectivity Considerations (e.g., Larock, Fischer)

The construction of the indole ring is a critical step in the synthesis of N-(2-(1H-Indol-6-yl)ethyl)acetamide. Several classic and modern named reactions are employed for this purpose, each with its own advantages and regioselectivity considerations.

Fischer Indole Synthesis: This is one of the oldest and most widely used methods for indole synthesis. wikipedia.orgbyjus.com It involves the reaction of a (substituted) phenylhydrazine with an aldehyde or ketone under acidic conditions. wikipedia.org For the synthesis of 6-substituted indoles, a meta-substituted phenylhydrazine is typically used. However, the Fischer indolization of meta-substituted phenylhydrazones can often lead to mixtures of 4- and 6-substituted indoles, posing a regioselectivity challenge. mdpi.com The reaction proceeds through a phenylhydrazone intermediate, which tautomerizes to an enamine. wikipedia.org A nih.govnih.gov-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) yields the aromatic indole. wikipedia.orgyoutube.com The choice of acid catalyst, which can be a Brønsted acid (e.g., HCl, H₂SO₄) or a Lewis acid (e.g., ZnCl₂, BF₃), can influence the reaction outcome. wikipedia.org Despite its utility, the Fischer synthesis can fail with certain substitution patterns, particularly those with electron-donating groups that can lead to undesired side reactions. nih.gov

Larock Indole Synthesis: This powerful method involves the palladium-catalyzed heteroannulation of an ortho-haloaniline with a disubstituted alkyne. wikipedia.orgub.edu It offers excellent regioselectivity, generally placing the bulkier substituent of the alkyne at the C2 position of the indole. nih.gov The reaction is versatile and tolerates a wide range of functional groups on both the aniline (B41778) and alkyne components. wikipedia.orgacs.org The standard Larock conditions often employ a palladium(II) acetate (B1210297) catalyst, a carbonate base, and a chloride salt additive like LiCl. wikipedia.org Modifications to the Larock protocol have expanded its scope to include less reactive o-bromoanilines and o-chloroanilines, often by using specific phosphine (B1218219) ligands. nih.gov For the synthesis of 3-substituted indoles, silyl-substituted alkynes can be used, where the bulky silyl (B83357) group directs regioselectivity and can be subsequently removed. nih.gov

The table below summarizes key features of these two important indole synthesis methods.

| Feature | Fischer Indole Synthesis | Larock Indole Synthesis |

| Reactants | Phenylhydrazine and Aldehyde/Ketone wikipedia.org | o-Haloaniline and Disubstituted Alkyne wikipedia.org |

| Catalyst | Acid (Brønsted or Lewis) wikipedia.org | Palladium catalyst wikipedia.org |

| Key Intermediate | Phenylhydrazone/Ene-hydrazine wikipedia.org | Vinylpalladium intermediate ub.edu |

| Regioselectivity | Can be an issue with meta-substituted hydrazines mdpi.com | Generally high, controlled by alkyne substituents nih.gov |

| Functional Group Tolerance | Can be limited by harsh acidic conditions. | Generally good, under milder conditions. acs.org |

Formation of the Ethylamine Linker and Acetamide (B32628) Moiety

Once the indole nucleus is constructed, the next critical steps involve the introduction of the ethylamine linker at the C6 position and the subsequent formation of the acetamide moiety.

Formation of the Ethylamine Linker:

The method for introducing the ethylamine side chain is highly dependent on the functional group present at the C6 position of the indole precursor.

From 6-Nitroindole (B147325): A common strategy involves the reduction of a 6-nitroindole to a 6-aminoindole (B160974), followed by further elaboration. For instance, the 6-aminoindole can be converted to a 6-cyanoindole (B17180) via a Sandmeyer reaction, which can then be reduced to the desired 6-(2-aminoethyl)indole.

From 6-Indolecarboxaldehyde: A 6-indolecarboxaldehyde can be subjected to a Henry reaction with nitromethane (B149229) to form a 6-(2-nitrovinyl)indole. Subsequent reduction of the nitro group and the double bond, typically with a strong reducing agent like lithium aluminum hydride (LiAlH₄), yields the 6-(2-aminoethyl)indole.

From 6-Bromoindole: Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling with a protected aminoalkyne followed by reduction, can be employed to install the ethylamine side chain. acs.org

Formation of the Acetamide Moiety:

The final step in the synthesis is the formation of the acetamide. This is typically achieved by reacting the 6-(2-aminoethyl)indole with an acetylating agent.

Acetyl Chloride or Acetic Anhydride: These are common and effective acetylating agents. The reaction is usually carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the acid byproduct.

Coupling Reagents: For more controlled amide bond formation, coupling reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) can be used. nih.gov In this method, the carboxylic acid (acetic acid) is first activated with CDI, followed by the addition of the amine. nih.govnih.gov This approach is often mild and avoids the formation of harsh acidic byproducts.

The reduction of an acetamide with a reducing agent like lithium aluminum hydride (LiAlH₄) can be used to form an ethylamine. vedantu.com

Catalytic Approaches in the Synthesis of N-(2-(1H-Indol-6-yl)ethyl)acetamide Derivatives

Modern catalytic methods play a crucial role in the efficient and selective synthesis of N-(2-(1H-Indol-6-yl)ethyl)acetamide and its derivatives. These approaches offer advantages in terms of mild reaction conditions, high yields, and functional group tolerance.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Transition metal-catalyzed cross-coupling reactions are indispensable tools for C-C bond formation in the synthesis of complex molecules, including indole derivatives.

The Suzuki-Miyaura coupling , which involves the reaction of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base, is particularly useful. yonedalabs.comlibretexts.org In the context of synthesizing precursors for N-(2-(1H-Indol-6-yl)ethyl)acetamide, a Suzuki-Miyaura coupling can be used to functionalize the indole ring. For example, a 6-haloindole can be coupled with a suitable boronic acid or ester to introduce various substituents. This reaction is known for its mild conditions and tolerance of a wide array of functional groups. nih.gov The choice of palladium catalyst and ligand is critical for achieving high efficiency, especially with challenging substrates like nitrogen-rich heterocycles. nih.govnih.gov

The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps:

Oxidative Addition: The palladium(0) catalyst adds to the organic halide to form a palladium(II) species.

Transmetalation: The organic group from the organoboron compound is transferred to the palladium(II) center.

Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the palladium(0) catalyst. youtube.com

The table below provides a simplified overview of the Suzuki-Miyaura coupling.

| Component | Role | Example |

| Substrate | Organic halide or triflate | 6-Bromoindole |

| Coupling Partner | Organoboron compound | Arylboronic acid |

| Catalyst | Palladium complex | Pd(PPh₃)₄ |

| Base | To facilitate transmetalation | K₂CO₃, K₃PO₄ |

| Solvent | Aprotic or protic solvent mixture | Dioxane/Water |

Organocatalytic and Biocatalytic Strategies for Enhanced Selectivity

In recent years, organocatalysis and biocatalysis have emerged as powerful strategies for the synthesis of indole derivatives with high levels of selectivity.

Organocatalysis utilizes small organic molecules as catalysts, avoiding the use of potentially toxic and expensive metals. acs.orgacs.org Organocatalytic methods have been developed for the enantioselective functionalization of indoles, which is crucial for the synthesis of chiral drug candidates. researchgate.net These reactions often proceed under mild conditions and can provide access to complex molecular architectures with high stereocontrol. acs.org For instance, chiral organocatalysts can be employed in Friedel-Crafts-type reactions to introduce substituents at the C3 position of the indole ring with high enantioselectivity.

Biocatalysis employs enzymes to catalyze chemical transformations. This approach offers unparalleled selectivity (chemo-, regio-, and stereoselectivity) under environmentally benign conditions (typically in water at ambient temperature and pressure). Enzymes like hydrolases have been used for the kinetic resolution of racemic mixtures of indole derivatives. For example, an indole-3-acetamide (B105759) hydrolase has been shown to catalyze the conversion of indole-3-acetamide to indole-3-acetic acid. nih.gov More recently, thioesterase domains from nonribosomal peptide synthetase (NRPS) machinery have been explored for their ability to catalyze challenging macrocyclizations involving indole amides, highlighting the potential of biocatalysis in constructing complex indole-containing natural products. acs.org

These advanced catalytic strategies are continuously expanding the synthetic chemist's toolbox, enabling the more efficient and sustainable production of N-(2-(1H-Indol-6-yl)ethyl)acetamide and a diverse range of structurally related compounds.

Microwave-Assisted and Flow Chemistry Applications in Indole-Acetamide Synthesis

Conventional heating methods for the synthesis of indole derivatives can be time-consuming and sometimes lead to the formation of unwanted byproducts. To overcome these limitations, microwave-assisted synthesis and flow chemistry have emerged as powerful tools for the construction of the indole scaffold and its subsequent derivatization to acetamides.

Microwave-Assisted Synthesis:

Microwave irradiation has been shown to dramatically reduce reaction times and, in many cases, improve yields in the synthesis of heterocyclic compounds, including indoles. rsc.org This technique utilizes the efficient heating of polar solvents and reagents by microwave energy, leading to a rapid increase in temperature and reaction rate. For instance, the Fischer indole synthesis, a classic method for preparing indoles, can be significantly accelerated under microwave conditions. mdpi.com While specific data on the direct microwave-assisted synthesis of N-(2-(1H-indol-6-yl)ethyl)acetamide is not prevalent, the synthesis of analogous indole derivatives has been successfully demonstrated. A general procedure involves irradiating a mixture of the appropriate starting materials, such as a ketone or aldehyde with a substituted phenylhydrazine, in a suitable solvent, often with a catalytic amount of acid. researchgate.net The synthesis of various heterocyclic compounds, including thiazole (B1198619) acetates, has been achieved in a one-pot, microwave-assisted manner, showcasing the versatility of this technology. nih.gov

| Method | Reaction Time | Temperature | Yield | Reference |

| Conventional Heating | 4–7 hours | Reflux | Moderate | mdpi.com |

| Microwave-Assisted | 6–10 minutes | 120 °C | Often Improved | mdpi.com |

| A comparative overview of conventional vs. microwave-assisted synthesis for related heterocyclic compounds. |

Flow Chemistry Applications:

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers several advantages for indole synthesis, including precise control over reaction parameters, enhanced safety for handling hazardous intermediates, and ease of scalability. mdpi.com The Fischer indole synthesis has been adapted to a continuous flow process, demonstrating the potential for producing indole scaffolds efficiently. mdpi.com In one example, a heated flow system enabled the synthesis of 7-ethyl-tryptophol (7-ET) with a very short residence time of 30 seconds, which minimized the formation of side products. mdpi.com This technology is particularly well-suited for the multi-step synthesis of complex molecules like N-(2-(1H-indol-6-yl)ethyl)acetamide, as intermediates can be generated and used in subsequent steps without isolation.

Parallel Synthesis and Combinatorial Libraries of N-(2-(1H-Indol-6-yl)ethyl)acetamide Analogs

The exploration of structure-activity relationships (SAR) for N-(2-(1H-indol-6-yl)ethyl)acetamide necessitates the synthesis of a wide variety of analogs. Parallel synthesis and the generation of combinatorial libraries are key strategies for achieving this. These approaches allow for the rapid creation of a multitude of structurally related compounds from a common set of building blocks.

The indole scaffold is considered a "privileged framework" in medicinal chemistry due to its ability to interact with numerous biological targets. nih.gov This has driven the development of methods to create libraries of indole derivatives. For example, a combinatorial approach has been used to generate a library of 1,5-disubstituted-3-indole-N-alkylacetamides to identify potent ligands for the CB2 receptor. acs.org Similarly, the synthesis of two distinct libraries of indole derivatives has been described, where variations were introduced at different positions of the indole ring. nih.gov

The process often involves a multi-step sequence where a core indole structure is first synthesized and then diversified by reacting it with a variety of reagents in a parallel fashion. For instance, an indole-3-acetic acid core could be amidated with a library of different amines to produce a range of N-substituted acetamides. The resulting compounds are typically purified using high-throughput techniques like reversed-phase column chromatography. nih.gov The generation of such libraries is invaluable for screening programs aimed at discovering new therapeutic agents. acs.orgresearchgate.net

| Library Type | Core Scaffold | Diversification Point | Application | Reference |

| 1,5-disubstituted-3-indole-N-alkylacetamides | Indole | N-alkylacetamide side chain | CB2 Receptor Ligands | acs.org |

| 2-Acyl-3-amino-indoles | Indole | Acyl and Amino groups | General Chemical Library | nih.gov |

| Tryptophan-derived amides | Indole | Amide linkage and substituents | BChE Inhibitors | nih.gov |

| Examples of combinatorial libraries based on the indole scaffold. |

Challenges and Future Prospects in the Chemical Synthesis of N-(2-(1H-Indol-6-yl)ethyl)acetamide

Challenges:

The chemical synthesis of N-(2-(1H-indol-6-yl)ethyl)acetamide, while achievable through various established methods for indole synthesis (e.g., Fischer, Bischler, Reissert), presents several challenges. youtube.com A primary difficulty lies in controlling regioselectivity, particularly when starting with substituted benzenes. The synthesis of the 6-substituted indole precursor required for the target molecule can be complex and may require multi-step procedures with protecting groups to avoid unwanted side reactions. Furthermore, traditional methods can sometimes require harsh reaction conditions, such as high temperatures and strong acids or bases, which may not be compatible with sensitive functional groups on the starting materials. youtube.com The purification of the final product and intermediates can also be challenging, often necessitating chromatographic techniques.

Another challenge is the potential for the formation of isomeric impurities. For example, in the Fischer indole synthesis, the cyclization of an unsymmetrical ketone can lead to the formation of two different indole isomers. The synthesis of the specific ethylamine side chain at the 6-position of the indole ring and its subsequent acetylation also requires careful planning and execution to achieve good yields and purity.

Future Prospects:

The future of N-(2-(1H-indol-6-yl)ethyl)acetamide synthesis will likely be shaped by the continued development of more efficient and sustainable chemical methods. The increasing adoption of microwave-assisted and flow chemistry techniques promises to address many of the current challenges by reducing reaction times, improving yields, and allowing for safer and more controlled processes. rsc.orgmdpi.com

Furthermore, the development of novel catalytic systems, for instance, using transition metals like palladium, can open up new and more direct routes to substituted indoles. youtube.com The use of Brønsted acid-mediated cascade reactions has also shown promise for the efficient assembly of isotryptamine derivatives from readily available starting materials. nih.gov

The integration of computational tools and automated synthesis platforms will likely play a more significant role in the future. These technologies can help in designing more efficient synthetic routes and in the rapid optimization of reaction conditions. As the demand for diverse libraries of indole-based compounds for drug discovery continues to grow, there will be a strong impetus to develop synthetic strategies that are not only efficient but also amenable to high-throughput and combinatorial chemistry approaches. acs.orgnih.gov

Chemical Reactivity, Derivatization, and Structure Activity Relationship Sar Investigations of N 2 1h Indol 6 Yl Ethyl Acetamide

Electrophilic and Nucleophilic Reactivity of the Indole (B1671886) Nucleus and Side Chain

The chemical reactivity of N-(2-(1H-indol-6-yl)ethyl)acetamide is dictated by the distinct functionalities present: the indole nucleus, the ethyl side chain, and the acetamide (B32628) group.

Indole Nucleus Reactivity: The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution. researchgate.netyoutube.com The delocalization of the nitrogen's lone pair of electrons into the ring increases the electron density, particularly at the C3 position of the pyrrole (B145914) ring, which is the most common site for electrophilic attack. bhu.ac.inresearchgate.net The general order of reactivity for electrophilic substitution on an unsubstituted indole is C3 > N1 > C2 > C6 > C4 > C5 > C7. For N-(2-(1H-indol-6-yl)ethyl)acetamide, the C3 position is unsubstituted and therefore represents the most probable site for reactions like halogenation, nitration, and Friedel-Crafts acylation. researchgate.net If the C3 position were to be blocked, electrophilic substitution would likely occur at the C2 position. bhu.ac.in

The indole nitrogen (N1) possesses a slightly acidic proton and can be deprotonated by a strong base, such as sodium hydride, to form a nucleophilic N-anion. researchgate.netbhu.ac.in This anion can then react with various electrophiles, leading to N-alkylation or N-acylation products.

The benzene (B151609) portion of the indole nucleus is less reactive towards electrophiles than the pyrrole ring. However, the presence of substituents can influence the regioselectivity of further reactions. rsc.org

Side Chain Reactivity: The acetamide linkage contains both nucleophilic and electrophilic sites. The nitrogen atom's lone pair is delocalized by resonance with the adjacent carbonyl group, rendering it significantly less nucleophilic than a typical amine. However, the carbonyl oxygen is a nucleophilic center and can be protonated or coordinate to Lewis acids, which activates the carbonyl carbon towards nucleophilic attack. patsnap.com The amide bond itself can undergo hydrolysis under acidic or basic conditions to yield 6-(2-aminoethyl)-1H-indole and acetic acid. libretexts.org

The N-H proton of the acetamide is weakly acidic and can be deprotonated under strongly basic conditions.

Systematic Functional Group Transformations for Structural Diversity

To explore the chemical space around N-(2-(1H-indol-6-yl)ethyl)acetamide and generate analogues for structure-activity relationship studies, various functional group transformations can be envisioned.

Modifications of the Acetamide Linkage

The acetamide group offers several handles for chemical modification. These transformations would alter the hydrogen bonding capacity, lipophilicity, and metabolic stability of the parent molecule.

Amide Hydrolysis and Re-acylation: The most straightforward modification involves the hydrolysis of the acetamide to the primary amine, 6-(2-aminoethyl)-1H-indole. libretexts.org This amine can then be reacted with a diverse range of acyl chlorides or carboxylic acids (using coupling agents) to introduce different acyl groups, thereby probing the effect of varying the size, shape, and electronic properties of this part of the molecule. ncert.nic.in

Amide Reduction: The amide can be reduced to the corresponding secondary amine, N-ethyl-2-(1H-indol-6-yl)ethanamine, using reducing agents like lithium aluminum hydride. This transformation removes the carbonyl group, increases the basicity of the nitrogen, and introduces a new hydrogen bond donor.

N-Alkylation: While the amide nitrogen is not highly nucleophilic, it can potentially be alkylated under specific conditions, though N-alkylation of the indole ring is a more common reaction. wikipedia.org

Table 1: Potential Modifications of the Acetamide Linkage

| Reaction Type | Reagents/Conditions | Product Class |

| Hydrolysis | H₃O⁺ or OH⁻, heat | Primary Amine (6-(2-aminoethyl)-1H-indole) |

| Re-acylation | RCOCl, base or RCOOH, coupling agent | N-Acyl Analogues |

| Reduction | LiAlH₄, then H₂O | Secondary Amine |

Substitutions on the Indole Ring System

Introducing substituents onto the indole ring is a primary strategy for modulating biological activity. tandfonline.comnih.gov Given the reactivity profile of the indole nucleus, a variety of electrophilic substitution reactions can be employed.

Halogenation: Reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce halogen atoms, typically at the C3 position. If C3 is occupied, substitution may occur at other positions like C2. researchgate.net

Nitration: Nitrating agents can introduce a nitro group, a versatile handle for further chemistry, such as reduction to an amino group. The regioselectivity of this reaction can be sensitive to reaction conditions.

Formylation: The Vilsmeier-Haack reaction (using POCl₃ and DMF) is a classic method for introducing a formyl (aldehyde) group at the C3 position of indoles.

Friedel-Crafts Acylation/Alkylation: Lewis acid-catalyzed acylation or alkylation can introduce various groups onto the indole ring, again favoring the C3 position. researchgate.net

Substitution at other positions: While C3 is the most reactive site, substitutions at other positions on the benzene ring (C4, C5, C7) or at C2 can be achieved, sometimes requiring N-protection or the use of specific directing groups to control regioselectivity. rsc.orggoogle.com For instance, a methoxy (B1213986) group at the 6-position has been shown to activate the C2 and C7 positions towards electrophilic attack. rsc.org

Table 2: Potential Electrophilic Substitution Reactions on the Indole Ring

| Reaction | Typical Reagent(s) | Primary Position of Substitution |

| Bromination | N-Bromosuccinimide (NBS) | C3 |

| Chlorination | N-Chlorosuccinimide (NCS) | C3 |

| Nitration | HNO₃/H₂SO₄ | C3 |

| Formylation | POCl₃, DMF (Vilsmeier-Haack) | C3 |

| Acylation | RCOCl, AlCl₃ (Friedel-Crafts) | C3 |

Alkyl Chain Derivatizations

Modifying the ethyl linker between the indole ring and the acetamide group can influence the molecule's conformation and spacing between the two key pharmacophoric features.

Alkylation of the Amine Precursor: One synthetic route to derivatives involves the alkylation of an amine. However, direct alkylation of ammonia (B1221849) or primary amines with alkyl halides can often lead to a mixture of primary, secondary, tertiary, and even quaternary amine products due to the increasing nucleophilicity of the alkylated products. masterorganicchemistry.comlibretexts.orglibretexts.org More controlled methods, such as reductive amination, are often preferred.

Chain Homologation or Shortening: Synthetic strategies starting from different indole precursors, such as indole-6-acetic acid or indole-6-propanol, could be employed to generate analogues with shorter or longer alkyl chains.

Introduction of Functionality: It is conceivable to introduce functional groups such as a hydroxyl or an additional alkyl group on the ethyl chain, though this would likely require a multi-step synthesis starting from appropriately functionalized building blocks.

Empirical and Computational Structure-Activity Relationship (SAR) Studies

While no specific SAR studies for N-(2-(1H-indol-6-yl)ethyl)acetamide have been published, the principles of SAR are fundamental to discovering the biological potential of this and related compounds. nih.govacs.org SAR studies systematically investigate how changes in a molecule's structure affect its biological activity. nih.govacs.org

An SAR campaign for this compound would involve synthesizing the derivatives described in section 3.2 and evaluating their effects in a relevant biological assay. Key questions to be addressed would include:

The role of the acetamide group: Is the carbonyl oxygen a key hydrogen bond acceptor? Is the N-H a critical hydrogen bond donor? How does replacing the acetyl group with larger, smaller, or more electronically diverse acyl groups affect activity?

The importance of the indole N1-H: Is the N-H proton essential for activity, perhaps as a hydrogen bond donor? Would N-alkylation or N-acylation be tolerated?

Substitution on the indole ring: How do electron-donating or electron-withdrawing substituents at various positions (C2, C3, C4, C5, C7) impact activity? This can provide insights into the nature of the binding pocket of a potential biological target. For instance, studies on melatonin (B1676174) analogues show that the methoxy group at the 5-position is crucial for high-affinity binding to melatonin receptors. nih.govnih.gov

The length of the ethyl linker: How does altering the distance and flexibility between the indole nucleus and the amide group affect activity?

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictability

QSAR represents a computational extension of SAR, aiming to build mathematical models that correlate the chemical structures of compounds with their biological activities. jocpr.commdpi.com For a series of N-(2-(1H-indol-6-yl)ethyl)acetamide analogues, a QSAR study would proceed as follows:

Data Set Assembly: A series of analogues would be synthesized and their biological activities (e.g., IC₅₀ or EC₅₀ values) would be measured.

Descriptor Calculation: For each molecule, a set of numerical descriptors would be calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (describing atomic connectivity), and quantum chemical descriptors (e.g., HOMO/LUMO energies, partial charges). tandfonline.com

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to create an equation that links the descriptors to the observed biological activity. nih.gov For example, a hypothetical QSAR equation might look like: log(1/IC₅₀) = c₀ + c₁(logP) + c₂(LUMO) + c₃(MR) where logP is the lipophilicity, LUMO is the energy of the lowest unoccupied molecular orbital, and MR is the molar refractivity.

Model Validation: The predictive power of the QSAR model must be rigorously validated using statistical techniques such as cross-validation (like the leave-one-out method) and by using an external test set of compounds that were not used in the model's creation. mdpi.comtandfonline.comnih.gov

A validated QSAR model for this series of compounds could then be used to predict the activity of virtual, not-yet-synthesized derivatives, thereby guiding synthetic efforts toward more potent compounds and providing insights into the mechanism of action. jocpr.com

Pharmacophore Generation and Molecular Fingerprinting

There is no specific information available in the reviewed literature regarding pharmacophore generation or molecular fingerprinting studies conducted on N-(2-(1H-Indol-6-yl)ethyl)acetamide. Such studies are crucial for understanding the key chemical features responsible for biological activity and for the virtual screening of compound libraries to identify new molecules with similar properties. The development of a pharmacophore model for this compound would require a set of biologically active and inactive molecules with a common mechanism of action, data which is not currently available.

Impact of Stereochemistry on Biological Interactions (if applicable for chiral analogs)

The structure of N-(2-(1H-Indol-6-yl)ethyl)acetamide itself is not chiral. Therefore, discussions of stereochemistry and its impact on biological interactions are not directly applicable to this specific compound. The synthesis of chiral analogs, for instance by introducing a chiral center on the ethylamine (B1201723) side chain, could be a potential area for future research. Such studies would be necessary to explore if stereoisomers exhibit differential binding to biological targets.

Conformational Analysis and Dynamics of N-(2-(1H-Indol-6-yl)ethyl)acetamide and its Analogs

Detailed conformational analysis and molecular dynamics simulation studies specifically for N-(2-(1H-Indol-6-yl)ethyl)acetamide and its close analogs are not present in the surveyed literature. Conformational analysis would provide insights into the preferred three-dimensional shapes of the molecule, which is fundamental for its interaction with biological macromolecules. Molecular dynamics simulations could further elucidate the flexibility of the molecule and how its conformation changes over time in different environments, such as in solution or near a biological target. While computational studies have been performed on other indole derivatives, these findings cannot be directly extrapolated to the 6-yl isomer without specific investigation.

Elucidation of Biological Activities and Molecular Mechanisms of N 2 1h Indol 6 Yl Ethyl Acetamide

Pre-clinical In Vivo Pharmacodynamic Studies in Animal Models (e.g., Rodents)

Assessment of Biological Effects at the Organ and Systemic Level (e.g., Circadian Rhythm Modulation)No preclinical in vivo studies using animal models to assess the pharmacodynamic effects of N-(2-(1H-Indol-6-yl)ethyl)acetamide have been reported. Its effects on organ systems or systemic processes, such as the modulation of circadian rhythms, are unknown. The extensive body of research on circadian rhythm modulation by indoleamines is specific to melatonin (B1676174) and its close structural analogues.wikipedia.orgnih.gov

Table of Mentioned Compounds

Efficacy Evaluation in Established Disease Models (e.g., Neuroinflammation, Infectious Diseases, Cancer)

The indole-acetamide scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating significant efficacy in a range of disease models, including cancer, infectious diseases, and conditions involving neuroinflammation.

Cancer:

A substantial body of research highlights the anti-cancer potential of indole-acetamide derivatives. For instance, a related compound, (S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide (EA) , has demonstrated notable anti-proliferative effects against a variety of tumor types. In preclinical studies, EA was found to inhibit the growth of colon carcinoma and melanoma cells by inducing apoptosis. This pro-apoptotic activity is mediated through the upregulation of the signal transducer and activator of transcription 1 (STAT1) pathway. Furthermore, in animal models of colon cancer, EA treatment not only suppressed tumor growth but also favorably modulated the tumor microenvironment by reducing the accumulation of myeloid-derived suppressor cells and increasing the infiltration of tumor-targeting lymphocytes.

Other N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives have also shown potent cytotoxic activity against human cancer cell lines, including cervical (HeLa), breast (MCF7), and liver (HepG2) cancer. mdpi.com The mechanism of action for some of these derivatives involves the induction of apoptosis through the activation of caspase-3 and caspase-8. mdpi.com

The following table summarizes the observed anti-cancer activities of some indole-acetamide derivatives:

| Compound/Derivative Class | Cancer Model | Key Findings |

| (S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide (EA) | Colon Carcinoma, Melanoma | Inhibits tumor growth, induces apoptosis via STAT1 pathway, modulates tumor microenvironment. |

| N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives | Cervical, Breast, and Liver Cancer Cell Lines | Potent anti-proliferative activity, induction of apoptosis through caspase activation. mdpi.com |

| Indole-1,2,4-triazole-based N-phenyl acetamide (B32628) motifs | Hepatocellular Cancer (Hep-G2) cell line | Significant cytotoxic potential. mdpi.com |

| N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives | HeLa, MCF-7, and HT-29 cancer cell lines | Effective antiproliferative activities. rsc.org |

Infectious Diseases:

The indole-acetamide core structure is also implicated in the development of agents against infectious diseases. A notable example is the investigation of N-acetamide indoles as potential antimalarial agents. These compounds have been shown to target the Plasmodium falciparum ATP4 (PfATP4) protein, a crucial ion pump in the malaria parasite.

Furthermore, derivatives of 5-indole-1,3,4-oxadiazol-2-thiol containing an acetamide linkage have been identified as potent inhibitors of HIV-1 Tat-mediated viral transcription. nih.govnih.govasm.org These compounds interfere with the viral replication cycle, demonstrating the potential of the indole-acetamide scaffold in developing novel antiviral therapies. nih.govnih.govasm.org

Neuroinflammation:

While direct studies on N-(2-(1H-Indol-6-yl)ethyl)acetamide in neuroinflammation are lacking, the well-characterized activities of the endogenous indoleamine melatonin (N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]acetamide) provide significant insights. Melatonin is known to possess potent anti-inflammatory and antioxidant properties, which are highly relevant to the pathology of neuroinflammatory disorders. wikipedia.org Its effects are mediated through the activation of melatonin receptors (MT1 and MT2) and its ability to scavenge free radicals. wikipedia.org

Another related indoleamine, N-acetylserotonin (N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]acetamide) , also exhibits biological activity within the central nervous system and has been shown to have antioxidant and anti-inflammatory effects. wikipedia.org It acts as an agonist at melatonin receptors and also interacts with the TrkB receptor, suggesting multiple pathways through which it may exert neuroprotective effects. wikipedia.org These findings suggest that N-(2-(1H-Indol-6-yl)ethyl)acetamide could potentially share similar neuroprotective properties.

Molecular Mechanism of Action Elucidation

Understanding the precise molecular mechanisms by which a compound exerts its biological effects is crucial for its development as a therapeutic agent. For indole-acetamide derivatives, a combination of experimental and computational approaches has been employed to elucidate their mechanisms of action.

Protein-Ligand Interaction Profiling (e.g., SPR, ITC, Crystallography of Complexes)

Direct protein-ligand interaction data for N-(2-(1H-Indol-6-yl)ethyl)acetamide is not currently available. However, studies on analogous compounds provide a framework for potential molecular targets.

For instance, the interaction of indoleamines like melatonin and N-acetylserotonin with their receptors (MT1, MT2, and TrkB) has been characterized using various biophysical techniques. wikipedia.orgnih.govnih.gov Dynamic Mass Redistribution (DMR) assays have been used to assess the agonist activity of these indoleamines on human MT1 and MT2 receptors. nih.gov Such techniques are invaluable for quantifying the binding affinity and kinetics of a ligand to its protein target.

For other indole-acetamide derivatives, specific protein targets have been identified. For example, some anti-cancer derivatives are known to inhibit tubulin polymerization, a mechanism that disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis. rsc.org In the context of infectious diseases, PfATP4 has been identified as the target for antimalarial N-acetamide indoles, and the viral protein Tat is the target for certain anti-HIV indole-acetamide derivatives. nih.gov

Computational Modeling of Molecular Interactions (e.g., Molecular Dynamics, Docking)

In the absence of experimental structural data, computational modeling techniques such as molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing the interactions between a ligand and its potential protein target.

Several studies on indole-acetamide derivatives have utilized these methods. For example, molecular docking studies of indole-3-acetamide (B105759) derivatives as potential α-amylase inhibitors have helped to identify the key binding interactions within the enzyme's active site. nih.govacs.org These studies revealed that the indole (B1671886) moiety and various substituents on the phenylacetamide group contribute to the binding affinity through hydrogen bonds and π–H interactions with specific amino acid residues. acs.org

Similarly, molecular docking has been employed to understand the binding of N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives to caspases, providing a rationale for their pro-apoptotic activity. For other indole derivatives, docking studies have elucidated their binding modes to targets such as the colchicine-binding site of tubulin and the estrogen receptor α. nih.gov

A molecular docking study of indole-3-acetamide derivatives targeting the enzyme transketolase revealed that a specific compound exhibited a high binding affinity, which correlated with its inhibitory activity. acs.orgnih.gov MD simulations were also performed to assess the stability of the ligand-protein complex. acs.orgnih.gov

The following table summarizes the application of computational modeling in studying indole-acetamide derivatives:

| Derivative Class | Target Protein | Computational Method | Key Findings |

| Indole-3-acetamide derivatives | α-Amylase | Molecular Docking | Identified key hydrogen bond and π–H interactions in the active site. nih.govacs.org |

| N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives | Caspases | Molecular Docking | Provided a rationale for pro-apoptotic activity. |

| Indole-3-acetamide derivatives | Transketolase | Molecular Docking, Molecular Dynamics | Showed high binding affinity and stable complex formation. acs.orgnih.gov |

| Indole-acrylamide derivatives | Tubulin | Molecular Docking | Revealed hydrogen bonding in the colchicine-binding site. nih.gov |

| Indole derivatives | Estrogen Receptor α | Molecular Docking, DFT | Showed stable interactions with the active site. nih.gov |

Transcriptomic and Proteomic Analysis of Cellular Responses

Transcriptomic and proteomic analyses provide a global view of the cellular changes induced by a compound, offering insights into the pathways and networks it modulates.

While no such studies have been reported for N-(2-(1H-Indol-6-yl)ethyl)acetamide, research on related compounds demonstrates the utility of these approaches. For example, transcriptomic analysis of Arabidopsis thaliana treated with indole-3-acetamide (IAM) revealed the reprogramming of a significant number of stress-related genes, including those involved in jasmonic acid and abscisic acid biosynthesis. oup.comresearchgate.net This suggests that IAM, and potentially other indole-acetamides, can act as signaling molecules that trigger broad transcriptional responses. oup.comresearchgate.net Specifically, IAM was found to induce the expression of the transcription factor MYB74, which in turn contributes to the control of osmotic stress responses. frontiersin.orgnih.gov

In the context of ulcerative colitis models, transcriptomic analysis of intestinal tissue from mice treated with indole analogues, including tryptophan and tryptamine, showed that these compounds could modulate the expression of genes related to the immune system, metabolic processes, and defense responses. mdpi.com A key finding was the downregulation of hub genes regulated by NF-κB, a critical inflammatory signaling pathway. mdpi.com

Proteomic analysis has also been used to study the cellular response to indole-3-acetic acid (IAA) in bacteria. These studies have identified upregulated proteins involved in IAA degradation, stress response, and membrane-related processes, providing a systems-level understanding of the metabolic and adaptive responses to this indole derivative. nih.gov

These examples underscore the power of omics technologies to uncover the complex biological effects of indole-acetamide derivatives and suggest that N-(2-(1H-Indol-6-yl)ethyl)acetamide likely influences multiple cellular pathways at the transcriptomic and proteomic levels.

Metabolism and Pre Clinical Pharmacokinetics of N 2 1h Indol 6 Yl Ethyl Acetamide

In Vitro Metabolic Stability Studies

To predict how a compound might be processed in the body, its metabolic stability is first assessed using in vitro systems. researchgate.net These experiments typically involve incubating the compound with liver fractions from various non-human species. core.ac.uk

Liver Microsomes: These are vesicles of the endoplasmic reticulum from liver cells and contain a high concentration of Phase I drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. nih.gov The compound would be incubated with liver microsomes from species commonly used in preclinical studies (e.g., rats, mice, dogs, monkeys) in the presence of necessary cofactors like NADPH. core.ac.uk The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance and metabolic half-life. researchgate.netcore.ac.uk

Hepatocytes: These are whole liver cells and contain both Phase I and Phase II metabolizing enzymes, offering a more complete picture of metabolic pathways. nih.gov Cryopreserved or fresh hepatocytes are used to assess the compound's stability and can provide a more accurate prediction of in vivo hepatic clearance. nih.gov

The data from these studies are crucial for ranking new chemical entities based on their metabolic lability and for predicting their in vivo clearance. researchgate.net

Table 1: Representative Data Table for In Vitro Metabolic Stability

| Species | Test System | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Rat | Liver Microsomes | Data Not Available | Data Not Available |

| Mouse | Liver Microsomes | Data Not Available | Data Not Available |

| Dog | Liver Microsomes | Data Not Available | Data Not Available |

| Monkey | Liver Microsomes | Data Not Available | Data Not Available |

| Rat | Hepatocytes | Data Not Available | Data Not Available |

| Human | Hepatocytes | Data Not Available | Data Not Available |

Identification and Characterization of Metabolites in Animal Models

Following in vitro assessment, studies are conducted in animal models to identify the specific metabolites formed in a living system. This involves administering the compound to animals and analyzing biological samples (e.g., plasma, urine, feces) using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov

Phase I reactions introduce or expose functional groups on the parent compound, typically making it more polar. nih.govlongdom.org For an indole-containing compound like N-(2-(1H-Indol-6-yl)ethyl)acetamide, potential Phase I transformations would include:

Hydroxylation: The addition of a hydroxyl (-OH) group, likely on the indole (B1671886) ring or the ethylacetamide side chain.

N-Dealkylation: The removal of the acetyl group from the side chain nitrogen.

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which significantly increases water solubility and facilitates excretion. nih.govlongdom.org Potential Phase II reactions for this compound or its metabolites would include:

Glucuronidation: The attachment of glucuronic acid, a common pathway for compounds with hydroxyl groups. nih.gov

Acetylation: The re-attachment or further addition of an acetyl group. nih.gov

Enzyme Systems Involved in Biotransformation

Identifying the specific enzymes responsible for a compound's metabolism is critical for predicting potential drug-drug interactions. longdom.org

Cytochrome P450 (CYP) Isoforms: Reaction phenotyping studies using a panel of recombinant human CYP enzymes would be performed to determine which specific isoforms (e.g., CYP3A4, CYP2D6, CYP1A2) are responsible for the Phase I metabolism of N-(2-(1H-Indol-6-yl)ethyl)acetamide. dovepress.com

Uridine Diphosphate-Glucuronosyltransferases (UGTs): If glucuronidated metabolites are identified, further studies would pinpoint the specific UGT isoforms involved.

N-Acetyltransferases (NATs): If acetylation is a significant metabolic pathway, the role of NAT enzymes would be investigated.

Absorption, Distribution, and Excretion (ADE) Profiles in Animal Models

ADE studies describe the journey of a drug through the body.

After administration of the compound to an animal model (e.g., rats), various tissues are collected at different time points. frontiersin.org The concentration of the compound in these tissues is measured to understand its distribution pattern and to identify any potential sites of accumulation. frontiersin.org Tissues typically analyzed include the liver, kidneys, heart, lungs, brain, and spleen. frontiersin.org

Table 2: Representative Data Table for Tissue Distribution

| Tissue | Concentration (ng/g or ng/mL) at Time Point X |

| Blood/Plasma | Data Not Available |

| Liver | Data Not Available |

| Kidney | Data Not Available |

| Heart | Data Not Available |

| Lung | Data Not Available |

| Spleen | Data Not Available |

| Brain | Data Not Available |

Excretion Pathways and Clearance Rates

Based on the known behavior of related indole-based compounds, it is anticipated that N-(2-(1H-Indol-6-yl)ethyl)acetamide and its metabolites are primarily eliminated from the body through renal excretion in the urine. Following metabolic conversion in the liver to more water-soluble forms, these metabolites are filtered by the kidneys and subsequently expelled.

The clearance rate, a measure of the volume of plasma cleared of the drug per unit time, would be influenced by several factors including the efficiency of hepatic metabolism and renal filtration. For many indoleamines, metabolism is extensive, leading to low recovery of the unchanged drug in urine. For instance, in studies of structurally related compounds, less than 2% of the administered dose is often recovered as the parent compound in excreta, indicating thorough metabolic processing wikipedia.org. The major portion of the dose is typically recovered as various metabolites in both urine and feces, with fecal excretion playing a role in the elimination of less polar metabolites.

The clearance rates of indoleamines can be high, reflecting efficient enzymatic degradation. For example, melatonin (B1676174) has a reported elimination half-life of 20 to 50 minutes, indicative of rapid clearance from the bloodstream wikipedia.org. It is plausible that N-(2-(1H-Indol-6-yl)ethyl)acetamide would exhibit a similarly rapid clearance profile due to its susceptibility to the same metabolic enzymes.

Table 1: Postulated Excretion Profile of N-(2-(1H-Indol-6-yl)ethyl)acetamide and its Metabolites

| Excretion Route | Excreted Forms | Anticipated Percentage of Total Excretion |

| Renal (Urine) | Conjugated metabolites (e.g., sulfates, glucuronides) | Major |

| Unchanged N-(2-(1H-Indol-6-yl)ethyl)acetamide | Minor (<5%) | |

| Fecal | Less polar metabolites | Variable |

Impact of Structural Modifications on Metabolic Fate (Metabolic SAR)

The metabolism of N-(2-(1H-Indol-6-yl)ethyl)acetamide is expected to be significantly influenced by its chemical structure, a concept known as Metabolic Structure-Activity Relationship (SAR). The indole ring, the ethylamine (B1201723) side chain, and the N-acetyl group are all potential sites for enzymatic modification.

The primary routes of metabolism for indoleamines involve hydroxylation of the indole nucleus, followed by conjugation. The position of the substituent on the indole ring is a critical determinant of the metabolic pathway. In the case of N-(2-(1H-Indol-6-yl)ethyl)acetamide, the indole ring is unsubstituted at the 5-position, a common site of hydroxylation for many indoleamines like serotonin (B10506) wikipedia.org. Therefore, a likely primary metabolic step is hydroxylation at the 5-position to form N-(2-(5-hydroxy-1H-indol-6-yl)ethyl)acetamide. This is analogous to the metabolism of tryptophan to serotonin wikipedia.org.

Structural modifications at various positions of the indole ring or the ethylamine side chain would predictably alter the metabolic profile:

Substitution on the Indole Ring: Introduction of electron-donating or electron-withdrawing groups on the indole ring can influence the rate and site of hydroxylation. For example, the presence of a methoxy (B1213986) group, as seen in melatonin (N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]acetamide), directs metabolism towards O-demethylation in addition to hydroxylation wikipedia.org.

Modification of the Ethylamine Side Chain: Alterations to the ethylamine side chain, such as changing its length or introducing branching, can affect its recognition by N-acetyltransferases and other metabolizing enzymes nih.gov. For instance, increasing the length of the alkyl chain can decrease the efficiency of N-acetylation nih.gov.

N-Substitution: The nature of the acyl group in the N-acetamide moiety can impact the rate of hydrolysis. Bulkier or electronically different acyl groups could alter the compound's susceptibility to amidases.

The study of such metabolic SAR is crucial in drug discovery for optimizing the pharmacokinetic properties of lead compounds, aiming to enhance stability and control the metabolic profile nih.govnih.gov.

Table 2: Predicted Major Metabolic Pathways for N-(2-(1H-Indol-6-yl)ethyl)acetamide Based on Metabolic SAR of Related Indoleamines

| Metabolic Reaction | Predicted Metabolite | Key Enzyme Family (Postulated) | Significance based on SAR |

| Aromatic Hydroxylation | N-(2-(5-hydroxy-1H-indol-6-yl)ethyl)acetamide | Cytochrome P450 (CYP) | Highly probable primary metabolic step due to the unsubstituted 5-position. |

| Conjugation | Sulfate or glucuronide conjugates of the hydroxylated metabolite | Sulfotransferases (SULTs), UDP-glucuronosyltransferases (UGTs) | Major route for increasing water solubility and facilitating renal excretion. |

| N-Deacetylation | 2-(1H-indol-6-yl)ethylamine | Amidases/Deacetylases | A potential minor pathway, influenced by the stability of the amide bond. |

Advanced Analytical and Spectroscopic Characterization of N 2 1h Indol 6 Yl Ethyl Acetamide

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of a compound. This technique measures the mass-to-charge ratio of ions with high accuracy, allowing for the calculation of an exact molecular formula.

No specific HRMS data has been published for N-(2-(1H-Indol-6-yl)ethyl)acetamide.

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific parent ion is selected and fragmented to produce a spectrum of daughter ions. This fragmentation pattern is unique to the molecule's structure and is invaluable for confirming its identity and for identifying metabolites in complex biological samples. The fragmentation pathways provide direct evidence of the compound's structural components. mdpi.com

Specific tandem mass spectrometry fragmentation data for N-(2-(1H-Indol-6-yl)ethyl)acetamide is not available in the scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule in solution. dntb.gov.ua By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional NMR experiments are fundamental for structural characterization.

¹H NMR (Proton NMR): This experiment identifies the number and type of hydrogen atoms in a molecule. Chemical shifts indicate the electronic environment of each proton, integration reveals the relative number of protons, and coupling patterns (multiplicity) show which protons are adjacent to one another. emerypharma.com

¹³C NMR (Carbon NMR): This technique provides a spectrum of the carbon backbone of the molecule, with each unique carbon atom typically producing a distinct signal.

No experimentally determined ¹H or ¹³C NMR data for N-(2-(1H-Indol-6-yl)ethyl)acetamide has been found in published literature.

Two-dimensional NMR techniques are essential for unambiguously assigning all proton and carbon signals and understanding the molecule's complete structure. slideshare.net

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds, helping to piece together spin systems within the molecule. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached, providing definitive C-H one-bond connections. sdsu.eduyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges (typically two to four bonds), which is crucial for connecting different fragments of the molecule and identifying quaternary carbons. sdsu.eduyoutube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is vital for determining the three-dimensional conformation and stereochemistry of the molecule. princeton.edu

Specific 2D NMR data (COSY, HSQC, HMBC, NOESY) for N-(2-(1H-Indol-6-yl)ethyl)acetamide is not publicly available.

Solid-State NMR (ssNMR) is used to study the structure and dynamics of materials in their solid form. It is particularly useful for analyzing crystalline and amorphous solids, providing insights into polymorphism, molecular conformation, and packing in the solid state, which can differ from the solution state.

No solid-state NMR studies have been published for N-(2-(1H-Indol-6-yl)ethyl)acetamide.

X-ray Crystallography and Single Crystal Diffraction for Solid-State Molecular Architecture

A single crystal X-ray diffraction structure for N-(2-(1H-Indol-6-yl)ethyl)acetamide has not been reported in crystallographic databases or the scientific literature.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Polymorphism

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful non-destructive method for identifying functional groups and investigating the solid-state properties of N-(2-(1H-Indol-6-yl)ethyl)acetamide. The spectrum is a unique molecular fingerprint, with specific bands corresponding to the vibrational modes of the molecule's constituent bonds.

Functional Group Analysis: The structure of N-(2-(1H-Indol-6-yl)ethyl)acetamide contains several key functional groups that give rise to characteristic absorption bands in the IR spectrum and scattering peaks in the Raman spectrum. msu.eduspecac.com While a publicly available, experimentally verified spectrum for this specific 6-yl isomer is not available, the expected vibrational frequencies can be predicted based on established group frequencies and data from analogous indole (B1671886) derivatives. kfupm.edu.saresearchgate.net

The secondary amide group is a prominent feature, characterized by:

N-H Stretching: A moderate to strong band expected in the region of 3350-3250 cm⁻¹ in the IR spectrum. utdallas.edu

Amide I (C=O Stretching): A very strong and sharp absorption, typically found around 1680-1630 cm⁻¹. This is one of the most intense bands in the IR spectrum.

Amide II (N-H Bending and C-N Stretching): A strong band appearing between 1570-1515 cm⁻¹.

The indole ring contributes several characteristic bands:

Indole N-H Stretching: A sharp band often observed near 3400 cm⁻¹.

Aromatic C-H Stretching: Weak to medium bands appearing above 3000 cm⁻¹.

C=C Ring Stretching: Multiple bands of varying intensity in the 1600-1450 cm⁻¹ region.

Aromatic C-H Bending: Bands in the fingerprint region below 900 cm⁻¹, which are diagnostic of the substitution pattern on the benzene (B151609) ring.

The aliphatic ethyl linker will show C-H stretching vibrations in the 2960-2850 cm⁻¹ range and bending vibrations around 1465-1375 cm⁻¹.

Interactive Data Table: Predicted Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| Indole N-H | Stretching | ~3400 | Medium, Sharp | Medium |

| Amide N-H | Stretching | 3350-3250 | Medium-Strong | Medium |

| Aromatic C-H | Stretching | 3100-3000 | Medium-Weak | Strong |

| Aliphatic C-H | Stretching | 2960-2850 | Medium | Strong |

| Amide I (C=O) | Stretching | 1680-1630 | Strong | Medium-Weak |

| Amide II | N-H Bending | 1570-1515 | Strong | Weak |

| Aromatic C=C | Ring Stretching | 1600-1450 | Medium-Weak | Strong |

Polymorphism: Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a distinct arrangement of molecules in the crystal lattice. scribd.com Different polymorphs of a compound can exhibit different physical properties, and vibrational spectroscopy is a key analytical tool for their identification and characterization. mdpi.comamericanpharmaceuticalreview.com Changes in the crystal lattice affect the intermolecular interactions, such as hydrogen bonding involving the amide and indole N-H groups. These differences manifest as shifts in peak positions, changes in peak shape, or the appearance of new peaks, particularly in the low-frequency region of the Raman spectrum and the fingerprint region of the IR spectrum. americanpharmaceuticalreview.comacs.orgacs.org While specific polymorphs of N-(2-(1H-Indol-6-yl)ethyl)acetamide have not been documented in the literature, the potential for their existence underscores the importance of using IR and Raman spectroscopy for quality control.

Advanced Chromatographic Methods for Purity Assessment, Isomer Separation, and Quantitative Analysis (e.g., HPLC, GC-MS)

Chromatographic techniques are indispensable for determining the purity, separating isomers, and performing quantitative analysis of N-(2-(1H-Indol-6-yl)ethyl)acetamide. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly well-suited for these tasks. bldpharm.com

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the purity of non-volatile and thermally sensitive compounds like indole derivatives. A reversed-phase HPLC method is typically employed, where the compound is separated on a nonpolar stationary phase (e.g., C18) with a polar mobile phase.

Purity analysis by HPLC allows for the detection and quantification of synthesis-related impurities, such as starting materials, byproducts, or degradation products. Isomeric purity is also critical, as synthetic routes may produce other positional isomers (e.g., substitution at the 2, 4, 5, or 7-position of the indole ring). A well-developed HPLC method can effectively separate these isomers from the desired 6-yl product. For quantitative analysis, a calibration curve is constructed by analyzing standards of known concentration, allowing for the precise determination of the compound's concentration in a sample.

Interactive Data Table: Representative HPLC Method

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~220 nm or ~280 nm |

| Column Temperature | 25-30 °C |

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for identification and analysis. While the polarity and molecular weight of N-(2-(1H-Indol-6-yl)ethyl)acetamide may require derivatization to improve volatility for GC analysis, the technique provides invaluable structural information through its characteristic mass spectrum.

The mass spectrum is generated by the fragmentation of the molecule upon electron impact ionization. The fragmentation pattern is predictable and serves as a fingerprint for the compound. Key expected fragments for N-(2-(1H-Indol-6-yl)ethyl)acetamide would arise from cleavage of the side chain.

Interactive Data Table: Predicted GC-MS Fragmentation

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Description |

| 202 | [M]⁺ | Molecular Ion |

| 143 | [M - CH₃CONH₂]⁺ | Loss of acetamide (B32628) via McLafferty-type rearrangement or cleavage |

| 130 | [C₉H₈N]⁺ | Indolylmethyl cation, from cleavage beta to the indole ring |

| 43 | [CH₃CO]⁺ | Acetyl cation |

Strategic Applications and Future Research Directions for N 2 1h Indol 6 Yl Ethyl Acetamide

Development as a Molecular Probe for Investigating Biological Processes

The inherent structural features of N-(2-(1H-Indol-6-yl)ethyl)acetamide make it an attractive candidate for development as a molecular probe. The indole (B1671886) ring system is a key pharmacophore that can interact with a variety of biological receptors. mdpi.com By modifying the acetamide (B32628) side chain with fluorescent tags or other reporter groups, this compound could be transformed into a valuable tool for visualizing and studying complex biological processes in real-time.

Potential applications as a molecular probe include:

Receptor Binding Studies: Labeled derivatives of N-(2-(1H-Indol-6-yl)ethyl)acetamide could be used to investigate the binding kinetics and localization of specific receptors, such as serotonin (B10506) or melatonin (B1676174) receptors, given the structural similarity of the indole core to these essential biomolecules. mdpi.com

Enzyme Activity Assays: The compound could be engineered to act as a substrate for specific enzymes, with a detectable signal being released upon enzymatic cleavage. This would enable the high-throughput screening of enzyme inhibitors.

Cellular Imaging: Fluorescently tagged versions of the molecule could allow for the visualization of its uptake, distribution, and localization within living cells, providing insights into its mechanism of action and potential off-target effects.

Utilization as a Scaffold for the Design of Novel Chemical Entities in Pre-clinical Research

The indole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to serve as a foundation for the development of ligands for a diverse range of biological targets. nih.govnih.gov N-(2-(1H-Indol-6-yl)ethyl)acetamide provides a versatile framework that can be chemically modified to create libraries of novel compounds for pre-clinical evaluation. mdpi.comresearchgate.net The strategy of "scaffold hopping," where the core structure of a known inhibitor is altered to create a new chemotype, has been successfully applied to indole-based compounds to develop new therapeutic agents. nih.govrsc.org

Table 1: Potential Therapeutic Targets for Novel Chemical Entities Derived from N-(2-(1H-Indol-6-yl)ethyl)acetamide

| Therapeutic Area | Potential Molecular Target | Rationale for Targeting |

| Oncology | Tubulin, Protein Kinases, Estrogen Receptor Alpha (ERα) | Indole derivatives have shown efficacy in targeting these pathways, which are crucial for cancer cell proliferation and survival. mdpi.com |

| Neurodegenerative Diseases | Acetylcholinesterase (AChE), Beta-amyloid (Aβ) aggregation | The indole core is present in compounds that have shown neuroprotective effects by inhibiting AChE and modulating Aβ aggregation. mdpi.comnih.gov |

| Infectious Diseases | Viral and Bacterial Enzymes | Indole-based compounds have demonstrated antimicrobial and antiviral properties. eurekaselect.com |

| Inflammatory Diseases | Cyclooxygenase (COX) Enzymes | The anti-inflammatory properties of some indole derivatives are well-documented. nih.gov |

The synthesis of new derivatives can be achieved through various chemical reactions targeting the indole nitrogen, the benzene (B151609) ring, or the acetamide side chain. nih.govmdpi.com These modifications can lead to compounds with improved potency, selectivity, and pharmacokinetic properties.

Methodological Innovations Driven by Research on Indole-Acetamide Compounds

The pursuit of novel indole-acetamide derivatives has spurred innovations in synthetic organic chemistry. bioengineer.org Researchers are continually developing more efficient and regioselective methods for the functionalization of the indole core. bioengineer.org Recent advancements include transition-metal-catalyzed C-H functionalization, which allows for the direct and selective modification of the indole ring, offering a more atom-economical approach compared to traditional methods. bioengineer.org The development of multi-component reactions involving indole derivatives has also streamlined the synthesis of complex molecular scaffolds. researchgate.net These methodological advancements not only facilitate the discovery of new drug candidates but also contribute to the broader field of organic chemistry.

Identification of Unexplored Research Avenues and Gaps in Understanding

Despite the significant interest in indole derivatives, there remain several unexplored research avenues and knowledge gaps concerning N-(2-(1H-Indol-6-yl)ethyl)acetamide and its analogues.

Key areas for future investigation include:

Comprehensive Biological Profiling: A systematic evaluation of the biological activity of N-(2-(1H-Indol-6-yl)ethyl)acetamide against a wide range of biological targets is needed to fully understand its therapeutic potential.

Structure-Activity Relationship (SAR) Studies: Detailed SAR studies are crucial to elucidate how specific structural modifications influence the biological activity and selectivity of indole-acetamide derivatives. eurekaselect.comresearchgate.net

Mechanism of Action Studies: For any identified biological activity, in-depth studies are required to determine the precise molecular mechanism of action.

Pharmacokinetic and Toxicological Profiling: A thorough assessment of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of N-(2-(1H-Indol-6-yl)ethyl)acetamide and its derivatives is essential for their development as potential therapeutic agents. danaher.com

Integration with Emerging Technologies in Chemical Biology and Drug Discovery (e.g., Artificial Intelligence, Machine Learning)

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. nih.govacs.org These computational tools can be leveraged to accelerate the discovery and development of novel indole-acetamide-based compounds.

Table 2: Applications of AI and Machine Learning in the Development of Indole-Acetamide Derivatives

| Application | Description |

| Virtual Screening | AI/ML algorithms can screen vast virtual libraries of compounds to identify those with a high probability of binding to a specific biological target. nih.gov |

| De Novo Drug Design | Generative AI models can design novel molecular structures with desired properties, including those based on the indole-acetamide scaffold. nih.govdesertsci.com |

| Predictive Modeling | ML models can predict the physicochemical properties, biological activity, and ADMET profiles of new compounds, reducing the need for extensive experimental testing. nih.govacs.org |

| Quantitative Structure-Activity Relationship (QSAR) Modeling | QSAR models can be developed to understand the relationship between the chemical structure of indole-acetamides and their biological activity, guiding the design of more potent compounds. mdpi.com |

By combining computational approaches with experimental validation, the process of identifying and optimizing promising drug candidates can be significantly streamlined.

Potential for Translation from Basic Research to Pre-clinical Development (excluding clinical trials)

With a solid foundation of basic research, promising N-(2-(1H-Indol-6-yl)ethyl)acetamide derivatives can be advanced into pre-clinical development. This stage involves a more rigorous evaluation of the compound's efficacy and safety in preparation for potential human trials.

Lead optimization is a critical phase in drug discovery where a promising "hit" compound is chemically modified to improve its drug-like properties. danaher.comcreative-biolabs.com For derivatives of N-(2-(1H-Indol-6-yl)ethyl)acetamide, lead optimization strategies would focus on enhancing several key parameters:

Potency and Selectivity: Modifications to the scaffold would aim to increase the compound's affinity for its intended target while minimizing interactions with other biological molecules to reduce potential side effects. sartorius.com

Pharmacokinetic Properties: Optimization of the compound's ADME profile is crucial to ensure that it can reach its target in the body at therapeutic concentrations and be cleared in a timely manner. danaher.comsartorius.com This involves improving properties such as solubility, membrane permeability, and metabolic stability.

In Vivo Efficacy: Optimized compounds would be tested in animal models of disease to confirm their therapeutic efficacy and establish a dose-response relationship. danaher.com

Safety and Toxicology: Extensive toxicological studies are conducted to identify any potential adverse effects and to determine a safe dose range. danaher.com

Through a systematic and iterative process of design, synthesis, and testing, lead optimization aims to produce a pre-clinical candidate with the best possible profile for further development. creative-biolabs.comsartorius.com

Addressing Challenges in Pre-clinical Compound Development

The pre-clinical development of N-(2-(1H-Indol-6-yl)ethyl)acetamide, like other novel chemical entities, is a multifaceted process fraught with challenges that must be systematically addressed to justify its progression to clinical trials. This phase of drug discovery and development is critical for establishing a preliminary profile of the compound's feasibility as a therapeutic agent. Key hurdles for indole-based compounds often emerge in the areas of synthetic scalability, metabolic stability, and optimizing the pharmacokinetic and pharmacodynamic properties.

A significant challenge in the pre-clinical development of indole derivatives lies in establishing a robust and scalable synthetic route. The synthesis of substituted indoles can be complex, often requiring multi-step processes. For instance, the synthesis of related N-acetamide indoles has been achieved through pathways involving the reaction of a substituted aniline (B41778) with chloroacetyl chloride, followed by alkylation of the indole nitrogen. acs.org Another approach involves the reaction of indole-6-carboxylic acid with hydrazine, followed by several steps to build the N-acetamide side chain. acs.org Ensuring the efficiency, cost-effectiveness, and environmental sustainability of such synthetic routes is a primary obstacle for large-scale production required for extensive pre-clinical and subsequent clinical studies. researchgate.net Greener synthetic approaches, utilizing methods like microwave-assisted synthesis or employing environmentally benign solvents, are being explored to overcome the limitations of conventional methods. researchgate.net